2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Description
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a pyrazole-derived compound characterized by a pyrazine ring at the 3-position and an isopropyl substituent at the 5-position of the pyrazole core. Pyrazine, a nitrogen-rich heterocycle, contributes to its electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N5/c1-9(2)12-7-10(16-17(12)6-3-13)11-8-14-4-5-15-11/h4-5,7-9H,3,6,13H2,1-2H3 |
InChI Key |
OCFUEUWAHMEMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CCN)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The foundational step involves synthesizing the pyrazole ring bearing the requisite substituents. The classical approach employs hydrazine derivatives reacting with suitable carbonyl compounds:
- Method: Cyclocondensation of α,β-unsaturated ketones or diketones with hydrazines.
- Example: Reaction of 1,3-dicarbonyl compounds with hydrazine hydrate under reflux conditions yields 1H-pyrazoles with specific substitution patterns.
- Reference: The synthesis of substituted pyrazoles via hydrazine derivatives reacting with acetylenic ketones or diketones is well-documented, with regioselectivity influenced by the nature of substituents and reaction conditions.
- Use of a substituted diketone or α,β-unsaturated ketone bearing the isopropyl group at the 5-position.
- Hydrazine hydrate or substituted hydrazines facilitate the formation of the pyrazole ring with the desired substitution pattern.
Introduction of the Pyrazin-2-yl Group
The pyrazin-2-yl moiety can be introduced via nucleophilic aromatic substitution or cross-coupling reactions:
-
- Nucleophilic substitution: Activation of a pyrazine derivative (e.g., 2-chloropyrazine) with nucleophilic attack by the pyrazole nitrogen.
- Cross-coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling between a halogenated pyrazine and a pyrazole derivative.
-
- Use of Pd(0) catalysts, suitable ligands, and bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMSO, DMF).
- Elevated temperatures (80–120°C) to facilitate coupling.
Reference: Literature reports, including the synthesis of pyrazolyl-pyrazines, support this approach, providing high regioselectivity and yields.
Functionalization of the Pyrazole with Isopropyl Group
The isopropyl group at the 5-position can be introduced via alkylation:
-
- Electrophilic substitution using isopropyl halides or via Friedel-Crafts alkylation if aromatic systems are involved.
- Alternatively, direct alkylation of the pyrazole nitrogen with isopropyl halides under basic conditions.
-
- Use of bases like potassium carbonate or sodium hydride.
- Solvent such as acetonitrile or DMF at room temperature or reflux.
Note: The regioselectivity of alkylation is critical; thus, protecting groups or directing groups may be employed to favor substitution at the desired position.
Introduction of the Ethan-1-amine Chain
The terminal amino group attached to the ethane linker can be introduced via nucleophilic substitution:
-
- Alkylation of a suitable halogenated intermediate (e.g., bromoethylamine derivatives) with the pyrazole-pyrazine core.
- Alternatively, reductive amination of aldehyde or ketone precursors with ammonia or primary amines.
-
- Use of reductants such as sodium cyanoborohydride or catalytic hydrogenation.
- Solvent systems like ethanol, methanol, or acetic acid.
Overall Synthetic Route Summary
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine and related pyrazole derivatives are summarized below:
Table 1: Comparative Analysis of Pyrazole-Based Amines
Key Comparisons:
Heterocyclic Influence :
- Pyrazine (target compound) vs. Pyridine : Pyrazine’s two nitrogen atoms increase electron-deficient character, favoring interactions with electron-rich biological targets (e.g., kinases). Pyridine’s single nitrogen offers weaker electronic effects.
- Furan : The oxygen atom in furan provides H-bond acceptor capacity, differing from pyrazine’s dual N-atom system.
Substituent Effects: Isopropyl (target) vs. CF3/Cl : These groups introduce strong electron-withdrawing effects, which may stabilize the compound against oxidation but could limit bioavailability.
Pharmacokinetic Properties :
- The target compound’s pyrazine and ethylamine groups likely improve solubility compared to phenyl-substituted analogs . However, furan-containing derivatives may exhibit faster metabolic clearance due to lower molecular complexity.
Synthetic Accessibility :
- Chloro/trifluoromethyl derivatives require specialized reagents (e.g., Cl2 or CF3 sources), increasing synthesis complexity. In contrast, pyrazine and pyridine analogs can be synthesized via standard cross-coupling reactions.
Research Findings:
Biological Activity
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known by its CAS number 2098047-10-8, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, including data tables and case studies.
The molecular formula of this compound is C12H17N5, with a molecular weight of approximately 231.2969 g/mol. The compound features a pyrazole ring substituted with an isopropyl group and a pyrazine moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N5 |
| Molecular Weight | 231.2969 g/mol |
| CAS Number | 2098047-10-8 |
| SMILES | NCCn1nc(cc1C(C)C)c1cnccn1 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets in biological systems. The presence of the pyrazole and pyrazine rings allows for potential hydrogen bonding and hydrophobic interactions, which may modulate enzyme or receptor activities.
Biological Activities
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:
Antitumor Activity:
Studies have shown that pyrazole derivatives can inhibit key oncogenic pathways. For instance, certain pyrazoles demonstrate significant inhibitory effects on BRAF(V600E) and EGFR, making them candidates for cancer therapeutics .
Anti-inflammatory Properties:
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity:
Research has highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This includes both antibacterial and antifungal activities, suggesting a broad spectrum of efficacy .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
-
Antitumor Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific pyrazole compounds showed enhanced cytotoxicity when combined with doxorubicin, suggesting potential for synergistic effects in cancer treatment . -
Anti-inflammatory Research:
Another study focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. These findings support the therapeutic potential of these compounds in managing inflammatory diseases . -
Antimicrobial Evaluation:
A series of synthesized pyrazole derivatives were tested for antimicrobial activity against various bacterial strains. The results showed promising activity, indicating that these compounds could serve as lead structures for developing new antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine?
Answer:
The synthesis typically involves multi-step alkylation and amination reactions. A pyrazole precursor is functionalized with an isopropyl group and pyrazine moiety, followed by coupling with ethanamine. For example, refluxing in ethanol or acetonitrile with sodium acetate as a base can facilitate amine bond formation. Purification via column chromatography or recrystallization ensures high purity (≥95%) .
Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Catalyst use : Palladium or copper catalysts improve coupling reactions.
- Temperature control : Reflux conditions (70–100°C) balance reactivity and side-product suppression.
Intermediate monitoring via TLC or HPLC ensures stepwise efficiency .
Basic: What spectroscopic and analytical methods validate the compound’s structure and purity?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 275–300) validate molecular weight.
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How does the pyrazine substituent influence electronic properties and binding interactions?
Answer:
The pyrazine ring introduces electron-withdrawing effects, enhancing hydrogen-bonding and π-π stacking potential. Computational studies (e.g., DFT) reveal charge distribution at the pyrazine N-atoms, which may improve interactions with biological targets like kinases or GPCRs .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Avoid moisture and prolonged exposure to oxygen, as degradation can generate reactive byproducts .
Advanced: How do structural analogs with modified substituents compare in biological assays?
Answer:
- Pyridine vs. pyrazine : Pyridine analogs show reduced solubility but higher lipophilicity.
- Fluorinated derivatives : Substituting pyrazine with fluorinated groups (e.g., 5-fluorophenyl) enhances metabolic stability.
Standardized assays (e.g., IC50 measurements in kinase inhibition) are critical for cross-comparison .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals.
- Distillation : For volatile intermediates under reduced pressure .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities >2% skew results; re-purify using preparative HPLC.
- Assay conditions : Standardize buffer pH, temperature, and cell lines.
- Structural analogs : Compare with PubChem/DSSTox entries to isolate substituent effects .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for irritation .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
